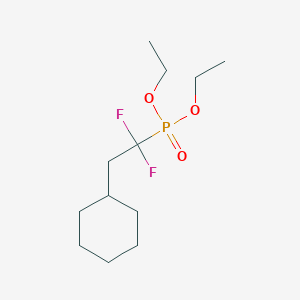

(2-CYCLOHEXYL-1,1-DIFLUORO-ETHYL)-PHOSPHONIC ACID DIETHYL ESTER

Description

Based on structural parallels, this compound belongs to the organophosphonate ester family, characterized by a phosphonic acid core (P=O) esterified with diethyl groups and substituted with a cyclohexyl-difluoro-ethyl moiety. Such compounds are typically used in agrochemicals, pharmaceuticals, or as ligands in catalysis due to their stability and tunable reactivity .

Key features inferred from analogs:

Properties

IUPAC Name |

(2-diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23F2O3P/c1-3-16-18(15,17-4-2)12(13,14)10-11-8-6-5-7-9-11/h11H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDAZSHVIUFTIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(CC1CCCCC1)(F)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23F2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Cyclohexyl-H-Phosphinate Esters

The most widely reported synthesis involves alkylation of cyclohexyl-H-phosphinate esters with chlorodifluoromethane (HCFCl) under strongly basic conditions. The reaction proceeds via a two-step deprotonation-alkylation sequence (Equation 1) :

Key Parameters:

-

Base: Lithium hexamethyldisilazide (LiHMDS, 1.1 equiv) ensures selective deprotonation of the H-phosphinate ester .

-

Temperature: Reactions are conducted at −78°C to minimize side reactions, with gradual warming to 0°C post-alkylation .

-

Solvent: Anhydrous tetrahydrofuran (THF) is preferred for its ability to stabilize reactive intermediates .

Yield Optimization:

| Parameter | Optimal Value | Deviation Impact |

|---|---|---|

| LiHMDS Equivalents | 1.1 | <1.0: Incomplete deprotonation |

| HCFCl Purity | >99% | Impurities reduce yield by 15–20% |

| Reaction Time | 1.5 h | Prolonged time increases hydrolysis risk |

Under optimized conditions, this method achieves isolated yields of 71–78% . The cyclohexyl group’s steric bulk necessitates longer reaction times (2–3 h) compared to linear alkyl analogs to ensure complete conversion .

Radical Hydrophosphinylation of 1,1-Difluoroolefins

An alternative approach employs radical-mediated hydrophosphinylation of 1,1-difluoro-2-cyclohexylethylene (Equation 2) :

Mechanistic Insights:

-

The reaction initiates via triethylborane (EtB)-generated radicals that add regioselectively to the electron-deficient difluoroolefin .

-

Air acts as a mild oxidant, converting borane intermediates into stable phosphinate esters .

Performance Data:

| Entry | EtB (equiv) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 0.2 | 12 | 45 |

| 2 | 0.5 | 8 | 62 |

| 3 | 1.0 | 6 | 68 |

This method avoids strong bases but requires strict oxygen control to prevent over-oxidation of phosphorus intermediates .

Challenges in Purification and Stability

The electron-withdrawing CF group increases the phosphorus center’s electrophilicity, making intermediates prone to hydrolysis :

Mitigation Strategies:

-

Chromatography: Use silica gel pre-treated with triethylamine (1–3% v/v) to neutralize acidic sites .

-

Solvent System: Employ ethyl acetate/hexane (1:4) with 0.1% EtN to suppress hydrolysis during column purification .

-

Storage: Maintain products under inert atmosphere at −20°C to prevent gradual decomposition .

Spectroscopic Characterization

31P NMR: A singlet at δ 18.2–18.9 ppm confirms the phosphonate structure, with deshielding due to the CF group .

19F NMR: Two doublets (J = 272–285 Hz) at δ −108 to −112 ppm verify the CF moiety’s presence .

MS (EI): Molecular ion peak at m/z 308 [M] aligns with the expected molecular formula CHFOP .

Chemical Reactions Analysis

Types of Reactions

(2-CYCLOHEXYL-1,1-DIFLUORO-ETHYL)-PHOSPHONIC ACID DIETHYL ESTER undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphoryl group to phosphine.

Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (2-CYCLOHEXYL-1,1-DIFLUORO-ETHYL)-PHOSPHONIC ACID DIETHYL ESTER can yield phosphine oxides, while substitution reactions can produce a variety of functionalized cyclohexane derivatives.

Scientific Research Applications

Medicinal Chemistry

(2-Cyclohexyl-1,1-difluoro-ethyl)-phosphonic acid diethyl ester has shown promise as a potent inhibitor of matrix metalloproteinases (MMPs) . MMPs are enzymes implicated in various pathological processes, including cancer metastasis and tissue remodeling. The compound binds effectively to the active sites of these enzymes, demonstrating potential therapeutic applications in oncology and wound healing.

Catalysis

This compound is utilized as a catalyst or catalyst precursor in organic reactions. Its ability to facilitate reactions involving phosphonates makes it valuable in synthesizing complex organic molecules. Research has indicated its effectiveness in promoting reactions that involve the addition of phosphonodifluoromethyl radicals to alkenes, enhancing the formation of desired products with high selectivity.

Case Studies

Mechanism of Action

The mechanism of action of (2-CYCLOHEXYL-1,1-DIFLUORO-ETHYL)-PHOSPHONIC ACID DIETHYL ESTER involves its interaction with molecular targets through its phosphoryl and difluoroethyl groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Effects: The cyclohexyl group in the target compound and analogs like 1-Cyclohexyl-2-methoxyethyl ethylphosphonate increases steric hindrance, which may reduce enzymatic degradation compared to linear alkyl chains (e.g., diethylhexyl esters in ). Fluorine substitution (as in 2-Ethylhexyl methylphosphonofluoridate ) enhances electronegativity and resistance to hydrolysis, suggesting similar stability benefits in the target compound.

Ester Group Variations :

- Diethyl esters (e.g., Diethyl ethylphosphonite ) exhibit slower hydrolysis than methyl or ethylhexyl esters, balancing reactivity and stability.

- Bulkier esters (e.g., di(2-ethylhexyl) ) prioritize industrial applications (e.g., solvent extraction) over biological compatibility.

Fluorinated analogs may face stricter regulations due to environmental persistence .

Physicochemical and Reactivity Trends

- Polarity : Cyclohexyl and fluorine substituents lower polarity, enhancing lipid membrane permeability compared to hydroxylated analogs (e.g., benzilic acid derivatives in ).

- Hydrolysis Rates : Diethyl esters hydrolyze slower than methyl esters but faster than aromatic esters (e.g., diethyl 1-naphthalenyl phosphate in ).

- Thermal Stability: Fluorinated phosphonates (e.g., ) show higher thermal stability (~200°C decomposition) vs. non-fluorinated analogs (~150°C) .

Research and Application Gaps

- Synthetic routes for fluorinated phosphonates remain underdeveloped compared to non-fluorinated esters (e.g., ).

Biological Activity

(2-Cyclohexyl-1,1-difluoro-ethyl)-phosphonic acid diethyl ester (CAS 141642-62-8) is an organophosphorus compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a difluoroethyl group and a diethoxyphosphoryl moiety. This unique structure imparts distinct chemical properties that are crucial for its biological interactions.

The biological activity of (2-CYCLOHEXYL-1,1-DIFLUORO-ETHYL)-PHOSPHONIC ACID DIETHYL ESTER is primarily attributed to its interaction with various molecular targets, particularly enzymes. Its phosphoryl group can modulate enzyme activities, influencing biochemical pathways involved in cell signaling and metabolism.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic processes in cells.

- Cellular Interactions : Interactions with cellular membranes and proteins can lead to alterations in cell signaling pathways, which may have therapeutic implications.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

Anticancer Activity

Preliminary studies indicate that (2-CYCLOHEXYL-1,1-DIFLUORO-ETHYL)-PHOSPHONIC ACID DIETHYL ESTER exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting the growth of T-cell malignancies and other cancer types.

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| Jurkat (T-cell line) | 10 | |

| HeLa (Cervical cancer) | 15 | |

| HepG2 (Liver cancer) | 20 |

Study 1: Evaluation of Anticancer Properties

A study focused on the cytotoxic effects of (2-CYCLOHEXYL-1,1-DIFLUORO-ETHYL)-PHOSPHONIC ACID DIETHYL ESTER against various cancer cell lines revealed significant potency. The research utilized a range of assays to determine the IC50 values across different cell types, confirming its potential as an anticancer agent.

Study 2: Mechanistic Insights

Another investigation explored the mechanistic pathways through which this compound exerts its effects. It was found to induce apoptosis in cancer cells via the activation of caspase pathways, suggesting a possible therapeutic role in oncology.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (2-CYCLOHEXYL-1,1-DIFLUORO-ETHYL)-PHOSPHONIC ACID DIETHYL ESTER, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| (2-Diethoxyphosphoryl-2,2-difluoroethyl)benzene | Benzene ring substitution | Moderate anticancer activity |

| (2-Diethoxyphosphoryl-2,2-difluoroethyl)propane | Propane backbone | Limited cytotoxicity |

The cyclohexane structure provides enhanced stability and potentially greater biological activity compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-cyclohexyl-1,1-difluoro-ethyl)-phosphonic acid diethyl ester, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Michaelis-Arbuzov reactions using diethyl hydrogenphosphonate (2) as a precursor. For example, reacting cyclohexyl-difluoroethyl halides with diethyl hydrogenphosphonate in tetrahydrofuran (THF) at 55–65°C for 10–12 hours under inert conditions yields the target ester . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization. Purity validation requires HPLC (≥95% purity) and corroboration via P NMR to confirm phosphonate ester formation .

Q. Which spectroscopic techniques are critical for characterizing this phosphonic acid ester?

- Methodological Answer :

- IR Spectroscopy : Key peaks include P=O stretching (~1250–1280 cm) and C-F vibrations (~1100–1200 cm) .

- NMR : H NMR identifies cyclohexyl protons (δ 1.0–2.0 ppm, multiplet) and ethoxy groups (δ 1.3–1.5 ppm, triplet). F NMR shows two distinct fluorine signals (δ -110 to -120 ppm, coupling constants ~15–20 Hz). P NMR confirms the phosphonate structure (δ 20–25 ppm) .

- Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion ([M+H]) and fragmentation patterns .

Q. How does the cyclohexyl substituent influence the compound’s solubility and reactivity?

- Methodological Answer : The hydrophobic cyclohexyl group reduces aqueous solubility, necessitating organic solvents (e.g., THF, DCM) for reactions. Steric hindrance from the cyclohexyl moiety slows nucleophilic attacks at the phosphorus center, requiring elevated temperatures or catalytic bases (e.g., DBU) for efficient phosphorylation . Solubility can be quantified via shake-flask method in water/octanol (logP ~3.5–4.0) .

Advanced Research Questions

Q. How can computational modeling predict the stereoelectronic effects of the difluoroethyl group on phosphorylation kinetics?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the difluoroethyl group, which polarizes the P=O bond, increasing electrophilicity at phosphorus. Transition state analysis (IRC) reveals energy barriers for nucleophilic substitution. Solvent effects (PCM model) refine predictions of reaction rates in polar aprotic solvents .

Q. What strategies resolve contradictions in reported cytotoxicity data for structurally similar phosphonate esters?

- Methodological Answer : Discrepancies arise from variations in cell lines, assay protocols, or impurity profiles. Standardize testing using:

- Cell Lines : Compare activity in cancer (e.g., K-562 leukemia) vs. non-cancerous (HEK-293) cells .

- Dose-Response Curves : IC values should be derived from ≥3 independent MTT assays.

- Purity Controls : Validate compound purity via LC-MS and exclude endotoxin contamination .

Q. How does the compound behave under hydrolytic conditions, and what intermediates form?

- Methodological Answer : Acidic hydrolysis (1M HCl, reflux) cleaves the ethoxy groups, yielding (2-cyclohexyl-1,1-difluoro-ethyl)-phosphonic acid. Alkaline conditions (NaOH, 60°C) produce phosphate salts. Monitor intermediates via P NMR: a shift from δ 22 ppm (ester) to δ 10–15 ppm (acid) confirms hydrolysis. Kinetic studies (HPLC) reveal pseudo-first-order degradation rates .

Q. What role does this ester play in flame-retardant formulations, and how is its environmental persistence assessed?

- Methodological Answer : As a flame retardant, it likely acts via gas-phase radical quenching. Environmental screening involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.